P2X3 Antagonist Potency: Target Compound vs. Gefapixant (MK-7264)
The target compound demonstrates P2X3 antagonist activity with an EC₅₀ of 80 nM in a rat recombinant Xenopus oocyte assay [1], compared to Gefapixant (MK-7264), a clinical-stage P2X3 antagonist with an IC₅₀ of ~30 nM against recombinant human P2X3 homotrimers in a Ca²⁺ influx assay . While the absolute potency is lower (~2.7-fold difference), the target compound provides a chemically distinct pyridazinone-based scaffold as an alternative to the clinical diaminopyrimidine chemotype, making it valuable for scaffold-hopping campaigns and resistance profiling.
| Evidence Dimension | P2X3 receptor antagonist potency |
|---|---|
| Target Compound Data | EC₅₀ = 80 nM (rat P2X3, Xenopus oocyte assay) |
| Comparator Or Baseline | Gefapixant (MK-7264), IC₅₀ ≈ 30 nM (human P2X3 homotrimer, Ca²⁺ influx assay) |
| Quantified Difference | Approximately 2.7-fold less potent; distinct chemical scaffold (pyridazinone vs. diaminopyrimidine) |
| Conditions | Target: rat recombinant P2X3 expressed in Xenopus oocytes (electrophysiology). Comparator: human recombinant P2X3 expressed in HEK293-Tet-on cells (FLIPR Ca²⁺ assay). |
Why This Matters
The availability of a pyridazinone-based P2X3 ligand enables medicinal chemists to explore intellectual property space orthogonal to the diaminopyrimidine class while still achieving sub-100 nM target engagement.
- [1] BindingDB. Affinity Data: EC₅₀ 80 nM – antagonist activity against recombinant rat P2X purinoceptor 3 (P2X3) at 10 µM, expressed in Xenopus oocytes. Accessed 2026-04-29. View Source
